(R)-Mandelate

Overview

Description

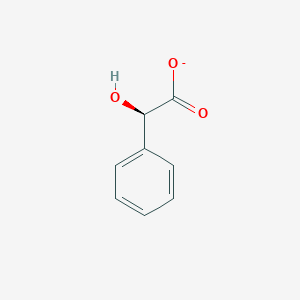

(R)-mandelate is a mandelate that is the conjugate base of (R)-mandelic acid. It is a conjugate base of a (R)-mandelic acid.

Scientific Research Applications

Enzymatic Resolution in Non-Aqueous Media

(R)-Mandelate plays a significant role in enzymatic resolutions, particularly in the pharmaceutical industry. For instance, its resolution from racemic mixtures has been achieved through lipase-catalyzed hydrolysis in non-aqueous media. This process, utilizing enzymes like Novozym 435 and lipozyme RM IM, is crucial for producing optically pure (R)-Mandelate, an essential intermediate in pharmaceuticals (Yadav & Sivakumar, 2004).

Biocatalytic Enantioconvergent Separation

In biocatalytic enantioconvergent separation, (R)-Mandelate has been produced from racemic mandelic acid. This method involves lipase-catalyzed enantioselective esterification and in situ racemization using enzymes from sources like Pseudomonas putida, showcasing its potential in creating high-purity chiral mandelate compounds (Choi et al., 2007).

Chirality Recognition in Liquid Crystals

(R)-Mandelate has been studied for its ability to induce chiral recognition in liquid crystals. This application is demonstrated by the alteration of helical pitch in cholesteric liquid crystals containing steroidal crown ethers, detectable as a color change. Such applications are significant in areas like chiral sensing and display technologies (Shinkai et al., 1991).

Molecular Recognition and Inhibition Studies

In the field of biochemistry, (R)-Mandelate has been instrumental in understanding enzyme mechanisms. For example, studies on mandelate racemase from Pseudomonas putida have used (R)-Mandelate to explore enzyme-substrate interactions and transition state stabilization, providing valuable insights into enzyme catalysis (Landro et al., 1994).

Advanced Nanoparticle Formulations

(R)-Mandelate has been explored in the context of advanced nanoparticle formulations. These applications focus on creating novel drug delivery systems, demonstrating the compound's versatility beyond traditional pharmaceutical uses (Zhang et al., 2017).

properties

Product Name |

(R)-Mandelate |

|---|---|

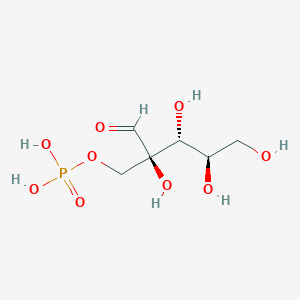

Molecular Formula |

C8H7O3- |

Molecular Weight |

151.14 g/mol |

IUPAC Name |

(2R)-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1/t7-/m1/s1 |

InChI Key |

IWYDHOAUDWTVEP-SSDOTTSWSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)[O-])O |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B1234509.png)